molecular formula C17H23N3O4 B2385946 ethyl 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxylate CAS No. 2034468-21-6

ethyl 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxylate

Cat. No.: B2385946
CAS No.: 2034468-21-6
M. Wt: 333.388
InChI Key: KQMMSQZFTBKHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxylate is a synthetic organic compound that has garnered interest in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex molecular structure that lends itself to diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxylate generally involves multiple steps:

  • Starting materials: : Key precursors such as 3-cyclopropyl-6-oxopyridazine and piperidine-4-carboxylic acid are essential.

  • Reaction conditions: : The synthesis might involve acylation, esterification, and cyclization reactions under controlled conditions, utilizing catalysts like pyridine and solvents such as dichloromethane.

Industrial Production Methods

For industrial-scale production, optimized methods focusing on high yield, cost efficiency, and minimal environmental impact are employed:

  • Batch reactors: : Typically used for controlled reactions with precise monitoring.

  • Flow chemistry: : Increasingly favored for continuous production due to its scalability and consistent quality control.

Chemical Reactions Analysis

Ethyl 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxylate can undergo various chemical reactions:

  • Oxidation: : Reacts with oxidizing agents such as hydrogen peroxide or permanganates to form oxides.

  • Reduction: : Reducing agents like lithium aluminum hydride can be used to produce reduced derivatives.

  • Substitution: : Nucleophilic or electrophilic substitutions using reagents like halides or organometallics.

Major products from these reactions include modified analogs with altered functional groups, enhancing the compound's properties for specific applications.

Scientific Research Applications

This compound finds extensive applications across different scientific domains:

  • Chemistry: : Utilized as a building block for synthesizing complex molecules and studying reaction mechanisms.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Explored for therapeutic uses, such as anti-inflammatory or anticancer agents.

  • Industry: : Applied in materials science for developing novel polymers and advanced materials.

Mechanism of Action

The mechanism by which ethyl 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxylate exerts its effects often involves:

  • Molecular targets: : Interactions with specific proteins, enzymes, or receptors.

  • Pathways: : Modulation of biochemical pathways, such as signal transduction or metabolic pathways, leading to desired physiological effects.

Comparison with Similar Compounds

Compared to other similar compounds, ethyl 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxylate stands out due to its unique structural features and versatile reactivity:

  • Unique attributes: : The cyclopropyl group imparts rigidity and enhances the compound's stability, while the piperidine moiety contributes to its reactivity.

  • Similar compounds:

This compound represents a fascinating compound with broad scientific significance, offering numerous avenues for research and innovation.

Properties

IUPAC Name

ethyl 1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-2-24-17(23)13-7-9-19(10-8-13)16(22)11-20-15(21)6-5-14(18-20)12-3-4-12/h5-6,12-13H,2-4,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMMSQZFTBKHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.